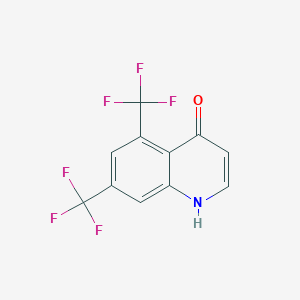

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-bis(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO/c12-10(13,14)5-3-6(11(15,16)17)9-7(4-5)18-2-1-8(9)19/h1-4H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUHDGVEVRDEMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371170 |

Source

|

| Record name | 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237076-72-1 |

Source

|

| Record name | 5,7-Bis(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 237076-72-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its rigid bicyclic structure provides a versatile framework for the spatial presentation of functional groups, enabling interactions with a wide array of biological targets. Within the vast chemical space of quinoline derivatives, those bearing trifluoromethyl (CF3) substituents have garnered significant attention in modern drug discovery. The unique properties of the trifluoromethyl group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa—make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

This technical guide focuses on a specific and highly promising member of this class: 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline (CAS Number: 237076-72-1 ). The presence of two trifluoromethyl groups at the 5 and 7 positions of the quinoline ring is anticipated to profoundly influence its electronic properties and biological activity, making it a compelling candidate for investigation in various therapeutic areas, particularly oncology. This document will provide a comprehensive overview of its chemical properties, a detailed theoretical synthesis protocol, and an exploration of its potential applications and mechanisms of action in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 237076-72-1 | Internal Database |

| Molecular Formula | C₁₁H₅F₆NO | Internal Database |

| Molecular Weight | 281.16 g/mol | Internal Database |

| Physical Form | Solid | Internal Database |

| Purity | ≥97% | Internal Database |

| Synonyms | 5,7-bis(trifluoromethyl)-4-quinolinol | Internal Database |

Synthesis of this compound: A Mechanistic Approach

The synthesis of 4-hydroxyquinolines is a well-established area of organic chemistry, with several named reactions providing reliable routes to this scaffold. For the specific case of this compound, the Conrad-Limpach synthesis presents a logical and efficient strategy.[2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

An alternative, though often yielding different isomers, is the Gould-Jacobs reaction , which employs an aniline and an ethoxymethylenemalonate derivative.[1][4] For the desired 5,7-disubstituted pattern, the Conrad-Limpach approach is generally more direct.

Proposed Synthetic Protocol: Conrad-Limpach Synthesis

This protocol outlines a detailed, step-by-step methodology for the synthesis of this compound, grounded in the principles of the Conrad-Limpach reaction. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Condensation of 3,5-Bis(trifluoromethyl)aniline and Diethyl Malonate

The initial step involves the formation of an enamine intermediate through the reaction of 3,5-bis(trifluoromethyl)aniline with diethyl malonate. This reaction is typically catalyzed by a weak acid.

-

Reactants:

-

3,5-Bis(trifluoromethyl)aniline

-

Diethyl malonate

-

Glacial acetic acid (catalyst)

-

Toluene (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,5-bis(trifluoromethyl)aniline (1.0 eq) and diethyl malonate (1.1 eq) in toluene.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate can be used in the next step without further purification.

-

-

Causality: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing water, a byproduct of the condensation reaction. Acetic acid catalyzes the reaction by protonating the carbonyl oxygen of the diethyl malonate, making it more electrophilic.

Step 2: Thermal Cyclization to this compound

The second and final step is a high-temperature intramolecular cyclization of the enamine intermediate to form the desired 4-hydroxyquinoline.

-

Reactant:

-

Crude enamine intermediate from Step 1

-

-

Solvent:

-

High-boiling point inert solvent (e.g., Dowtherm A or mineral oil)

-

-

Procedure:

-

Add the crude enamine intermediate to a high-boiling point solvent in a flask equipped with a reflux condenser.

-

Heat the mixture to a high temperature (typically 250-280 °C).

-

Maintain the temperature for a specified period (e.g., 30-60 minutes), monitoring the reaction by TLC.

-

Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

-

Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, which involves the formation of a new carbon-carbon bond and subsequent aromatization. The use of an inert, high-boiling solvent ensures a homogenous reaction mixture at the required temperature.

Experimental Workflow and Characterization

A robust experimental workflow is essential for the successful synthesis and validation of the target compound. The following diagram illustrates the key stages, from synthesis to characterization.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation: In Vitro Anticancer Activity

To validate the anticancer potential of this compound, a series of in vitro assays should be conducted.

1. Cytotoxicity Screening:

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

-

Methodology:

-

Culture a panel of human cancer cell lines (e.g., breast, colon, lung, prostate).

-

Treat the cells with increasing concentrations of this compound for a defined period (e.g., 48 or 72 hours).

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

-

2. Apoptosis Assays:

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

-

Methodology:

-

Treat cancer cells with the compound at its IC₅₀ concentration.

-

Use flow cytometry with Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic cells.

-

Perform Western blot analysis to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

-

3. Kinase Inhibition Assays:

-

Objective: To identify the specific kinase targets of the compound.

-

Methodology:

-

Perform in vitro kinase assays using a panel of purified kinases, particularly those in the PI3K/Akt/mTOR pathway.

-

Measure the ability of the compound to inhibit the kinase activity, typically by quantifying the phosphorylation of a substrate.

-

Determine the IC₅₀ value for the inhibition of each kinase.

-

Conclusion and Future Directions

This compound is a synthetically accessible and highly promising scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a strong candidate for a potent and selective kinase inhibitor. The proposed synthetic route via the Conrad-Limpach synthesis provides a clear path to obtaining this compound for further investigation.

Future research should focus on the experimental validation of the proposed synthesis and the comprehensive biological evaluation of this compound. Elucidating its precise mechanism of action and identifying its specific molecular targets will be crucial for its advancement as a potential drug candidate. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at various positions of the quinoline ring, could lead to the discovery of even more potent and selective compounds.

References

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

-

SynArchive. Conrad-Limpach Synthesis. [Link]

-

quimicaorganica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

-

National Center for Biotechnology Information (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link]

-

ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

National Center for Biotechnology Information (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed Central. [Link]

-

National Center for Biotechnology Information (2023). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. PubMed Central. [Link]

-

National Center for Biotechnology Information (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. PubMed. [Link]

-

National Center for Biotechnology Information (2017). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. PubMed Central. [Link]

-

National Center for Biotechnology Information (2023). Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer. PubMed. [Link]

-

Royal Society of Chemistry (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing. [Link]

-

MDPI (2021). Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. MDPI. [Link]

-

chemical-kinomics. Drug Discovery - Inhibitor. [Link]

-

ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]

-

Tohoku University Repository (2001). A practical route to quinolines from anilines. Tohoku University. [Link]

-

MDPI (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. [Link]

-

National Center for Biotechnology Information (2018). Targeted Disruption of PI3K/Akt/mTOR Signaling Pathway, via PI3K Inhibitors, Promotes Growth Inhibitory Effects in Oral Cancer Cells. PubMed. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate (2024). (PDF) Antitumor activity of 5-hydroxy-3′,4′,6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. ResearchGate. [Link]

-

National Center for Biotechnology Information (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. PubMed Central. [Link]

-

MDPI (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. [Link]

-

University of California, Davis. IR Absorption Table. [Link]

-

National Center for Biotechnology Information (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

-

Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

-

National Center for Biotechnology Information (2018). 20(S)-Protopanaxadiol-Induced Apoptosis in MCF-7 Breast Cancer Cell Line Through the Inhibition of PI3K/AKT/mTOR Signaling Pathway. PubMed. [Link]

-

ResearchGate (2024). Analysis of the Chemical Constituents of Rhodobryum roseum Based on UHPLC-Q-Exactive Orbitrap Mass Spectrometry. ResearchGate. [Link]

-

Frontiers (2022). Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex. Frontiers. [Link]

-

National Center for Biotechnology Information (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed. [Link]

-

Revista Bionatura (2023). Cytotoxic potential activity of quercetin derivatives on MCF-7 breast cancer cell line. Revista Bionatura. [Link]

-

ResearchGate. 1 H-NMR spectra of HQ and PHQ. [Link]

-

National Center for Biotechnology Information (2011). Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. PubMed. [Link]

-

National Center for Biotechnology Information (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. PubMed Central. [Link]

-

IntechOpen (2016). How to Interpret Infrared (IR) Spectra. IntechOpen. [Link]

Sources

Technical Guide: Structure Elucidation of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline

Executive Summary

Compound: 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline (Tautomer: 5,7-Bis(trifluoromethyl)quinolin-4(1H)-one)

Molecular Formula:

This guide details the structural elucidation of this compound. Due to the high electronegativity and lipophilicity of the trifluoromethyl (

Synthesis & Regiochemical Logic

To elucidate the structure, one must first understand the origin of potential isomers. The standard synthesis involves the Gould-Jacobs reaction using 3,5-bis(trifluoromethyl)aniline.

The Regioselectivity Challenge

Cyclization of 3,5-bis(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) can theoretically yield two regioisomers:

-

5,7-Bis(trifluoromethyl) isomer (Target): Cyclization occurs at the carbon para to one

group. -

6,8-Bis(trifluoromethyl) isomer (Impurity): Cyclization occurs at the carbon between the two

groups.

Scientific Insight: Steric hindrance dictates the pathway. The position between two bulky

Figure 1: Regioselective pathways in the Gould-Jacobs synthesis of trifluoromethyl-quinolines.

Tautomerism: The Hydroxy vs. Quinolone Paradox

Although named "4-hydroxyquinoline," this compound exists predominantly as the 4(1H)-quinolone tautomer in the solid state and in polar solvents (DMSO, MeOH).

-

Evidence: The

bond is thermodynamically stronger than the -

Elucidation Impact: In

NMR, you will observe a broad singlet for the

Analytical Protocol: Step-by-Step Elucidation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and fluorination pattern.

-

Method: ESI-TOF (Negative Mode preferred for acidic N-H).

-

Expected Result:

at m/z 280.02. -

Fragmentation Logic: Look for neutral loss of

(28 Da) characteristic of quinolones, and

Nuclear Magnetic Resonance (NMR) Strategy

This is the core validation step. Solvents such as DMSO-d6 are required to stabilize the quinolone tautomer and prevent aggregation.

Table 1: Predicted

NMR Data (500 MHz, DMSO-d6)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| NH (1) | 12.5 - 13.0 | br s | - | Characteristic of 4-quinolone tautomer. |

| H-2 | 7.9 - 8.1 | d | Deshielded by adjacent N. | |

| H-3 | 6.1 - 6.3 | d | Upfield due to conjugation with C4=O. | |

| H-6 | 7.8 - 8.0 | s (broad) | - | Flanked by |

| H-8 | 7.6 - 7.8 | s (broad) | - | Flanked by |

Table 2:

NMR &

Coupling Analysis

The presence of Fluorine splits carbon signals into quartets. This splitting is the "fingerprint" for locating the

| Carbon | Shift (ppm) | Splitting Pattern | Interpretation | |

| C-4 | 174 - 177 | Singlet | - | Confirms Quinolone Carbonyl ( |

| C-5 | ~128 | Quartet ( | ~32 Hz | Direct attachment to |

| C-7 | ~132 | Quartet ( | ~32 Hz | Direct attachment to |

| CF3 (5) | ~123 | Quartet ( | ~272 Hz | Typical |

| CF3 (7) | ~123 | Quartet ( | ~272 Hz | Typical |

The Definitive Test: Distinguishing 5,7-Bis from 6,8-Bis

To prove the regiochemistry (5,7-isomer) and rule out the 6,8-isomer, you must determine the environment of the proton at position 8.

-

Hypothesis:

-

Experiment: 1D NOE or 2D HOESY (

) .-

Irradiate the N-H signal (approx 12.8 ppm).

-

Observe NOE response:

-

Result A (Target): Strong NOE enhancement of an aromatic proton signal.

-

Result B (Impurity): No NOE enhancement of aromatic protons; potential HOESY correlation to Fluorine.

-

Conclusion: A

group occupies position 8. This indicates the 6,8-isomer .

-

-

-

Figure 2: Logic tree for distinguishing regioisomers using NOE spectroscopy.

X-Ray Crystallography (Gold Standard)

While NMR is sufficient for solution-state assignment, X-ray diffraction provides absolute confirmation of the tautomeric state and hydrogen bonding network.

-

Crystallization: Slow evaporation from Ethanol/DMF mixtures.

-

Key Feature: Look for intermolecular Hydrogen bonds between

of adjacent molecules, forming a dimer or infinite chain, characteristic of quinolones.

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

-

Vulpetti, A., et al. (2010). "Structure-Based Approaches to the Design of Selective Inhibitors." Journal of Medicinal Chemistry. (Discussion on Fluorine interactions). Link

-

Claramunt, R. M., et al. (2006). "The Tautomerism of 4-Hydroxyquinoline Derivatives." Arkivoc. (Detailed NMR study on OH vs NH tautomers). Link

-

Grohe, K. (1992). "The Chemistry of Fluoroquinolones." Chemie in unserer Zeit. (Review of synthesis and spectral properties). Link

Sources

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline: Technical Monograph

[1][3]

Executive Summary & Chemical Identity

This compound (CAS: 237076-72-1) is a highly specialized fluorinated heteroaromatic scaffold.[1][2][3][4] Structurally, it belongs to the 4-quinolinol class, existing in a tautomeric equilibrium with its 4-quinolone form.[1][2] The presence of two trifluoromethyl (

Physicochemical Data Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 237076-72-1 |

| Molecular Formula | |

| Molecular Weight | 281.16 g/mol |

| Exact Mass | 281.0275 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, MeOH; Insoluble in water |

| Acidity (Calculated pKa) | ~8.5 (OH/NH tautomer), significantly more acidic than unsubstituted 4-hydroxyquinoline due to |

Synthetic Methodology: The Gould-Jacobs Protocol

The most robust route for synthesizing this compound is the Gould-Jacobs reaction .[1][2][3] This sequence involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.[6]

Expert Insight: The starting material, 3,5-bis(trifluoromethyl)aniline, is electron-deficient.[1][2] Consequently, the thermal cyclization step requires high temperatures (>250°C) to overcome the activation energy barrier raised by the deactivating

Step-by-Step Experimental Protocol

Phase 1: Condensation (Enamine Formation) [1][2][3]

-

Reagents: Charge a round-bottom flask with 3,5-bis(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Conditions: Heat the neat mixture to 110–120°C.

-

Process Control: The reaction releases ethanol. Attach a Dean-Stark trap or a distillation head to remove ethanol continuously, driving the equilibrium forward.[2][6]

-

Endpoint: Monitor by TLC (Hexane/EtOAc) until the aniline is consumed.[6] The product is the diethyl 2-(((3,5-bis(trifluoromethyl)phenyl)amino)methylene)malonate intermediate.[1]

Phase 2: Thermal Cyclization (Conrad-Limpach/Gould-Jacobs) [1][2][3]

-

Solvent: Use a high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl eutectic mixture) or diphenyl ether.[1][2][6]

-

Execution: Heat the solvent to a rolling boil (~250–257°C).

-

Addition: Add the enamine intermediate from Phase 1 dropwise to the boiling solvent. Critical: Rapid addition into the hot zone minimizes polymerization side reactions.[2][6]

-

Duration: Reflux for 30–60 minutes.

-

Work-up: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to precipitate the quinoline ester (Ethyl this compound-3-carboxylate).[1][2][3] Filter and wash with hexane to remove Dowtherm A.[6]

Phase 3: Hydrolysis and Decarboxylation

-

Hydrolysis: Suspend the ester in 10% NaOH (aq) and reflux for 2–4 hours to form the carboxylic acid. Acidify with HCl to precipitate the free acid.[6]

-

Decarboxylation: Heat the dry carboxylic acid in a high-boiling solvent (e.g., quinoline or neat) to 200–220°C until

evolution ceases.[1][6] -

Purification: Recrystallize from ethanol or DMF/water to yield pure this compound.

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.

Figure 1: Synthetic pathway via the Gould-Jacobs reaction, transforming the electron-poor aniline into the quinoline scaffold.[1][2][3]

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)[1][2]

-

NMR (DMSO-

-

Proton H-2: A singlet or doublet around

7.9–8.1 ppm (characteristic of the quinolone H-2).[1][2] -

Proton H-6 & H-8: Two singlets (due to meta-coupling) in the aromatic region (

7.5–8.5 ppm).[1][2] The absence of ortho-coupling confirms the 5,7-substitution pattern.[1][2][3] -

OH/NH: A broad singlet typically >11 ppm, indicating the tautomeric hydroxyl/amide proton.[6]

-

- NMR:

Mass Spectrometry[1][2][6]

Applications in Drug Development

The this compound scaffold is not merely an intermediate; it is a strategic bioisostere.[1][2][3]

-

Lipophilicity Modulation: The two

groups significantly increase the LogP compared to non-fluorinated analogs, enhancing membrane permeability.[6] -

Metabolic Stability: Blocking the 5 and 7 positions prevents CYP450-mediated hydroxylation at these metabolically labile sites.[2][6]

-

Electronic Tuning: The strong electron-withdrawing nature of the scaffold lowers the

of the 4-OH group, potentially altering binding affinity in kinase pockets (e.g., hydrogen bonding to the hinge region).[1][6]

References

-

PubChem.[6][7][8] Compound Summary for CID 69141 (4-Hydroxyquinoline analogs). National Library of Medicine.[6] Retrieved from [Link]

-

Gould, R. G., & Jacobs, W. A. (1939).[6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[6] (Foundational Method).[6]

Sources

- 1. 73496-29-4|4-(Trifluoromethyl)quinoline-2,7-diol|BLD Pharm [bldpharm.com]

- 2. 439-91-8|5-(Trifluoromethyl)quinolin-8-ol|BLD Pharm [bldpharm.com]

- 3. 2514965-53-6|7-(Trifluoromethyl)isoquinolin-5-ol|BLD Pharm [bldpharm.com]

- 4. Heterocyclic Building Blocks & Heterocyclic Compound Distributor [store.apolloscientific.co.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,5,7-Trihydroxyflavanone | C15H12O5 | CID 17873337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mechanism & Optimization of the Conrad-Limpach Reaction for 4-Hydroxyquinoline Synthesis

Executive Summary

The Conrad-Limpach synthesis is the premier method for generating 4-hydroxyquinolines (4-quinolones) via the thermal condensation of anilines with

Part 1: Mechanistic Foundations

The Divergence: Kinetic vs. Thermodynamic Control

The success of the Conrad-Limpach reaction hinges entirely on the initial condensation step. The reaction between an aniline and a

-

Conrad-Limpach Pathway (Kinetic): At lower temperatures (

C) or with acid catalysis and water removal, the amine attacks the ketone carbonyl. This forms a -

Knorr Pathway (Thermodynamic): At higher temperatures (

C), the amine attacks the ester carbonyl.[2] This forms a

Crucial Rule: To obtain the 4-hydroxyquinoline, one must isolate or favor the enamine intermediate. If the amide forms, the reaction is committed to the Knorr pathway, yielding the 2-hydroxy isomer.[3]

Detailed Reaction Mechanism

The Conrad-Limpach mechanism proceeds in two distinct phases:

-

Phase 1: Enamine Formation. Acid-catalyzed nucleophilic attack of the aniline nitrogen on the ketone carbonyl, followed by dehydration.

-

Phase 2: Thermal Cyclization. The isolated enamine is subjected to flash heating (

C). This induces an intramolecular electrophilic aromatic substitution (EAS), releasing an alcohol molecule to form the quinoline ring.

Caption: Mechanistic divergence between Conrad-Limpach (4-OH) and Knorr (2-OH) synthesis pathways.

Part 2: Critical Process Parameters (CPP)

To transition from "textbook chemistry" to "reproducible science," the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Water Removal | Mandatory | The formation of the enamine is reversible. Using a Dean-Stark trap or molecular sieves shifts the equilibrium toward the enamine (Le Chatelier’s principle). |

| Cyclization Temp | 240°C – 260°C | The activation energy for the ring closure is high. Below 240°C, the reaction stalls; above 280°C, polymerization (tar formation) dominates. |

| Solvent Choice | Dowtherm A / Diphenyl Ether | These solvents boil at ~257°C, acting as a "thermal clamp." They prevent the reaction from overheating while ensuring sufficient energy for cyclization. |

| Addition Rate | Dropwise to Reflux | Adding the enamine into the hot solvent ensures high dilution. This favors intramolecular cyclization over intermolecular polymerization. |

| Acid Catalysis | 0.1 - 1.0 mol% HCl/AcOH | Mild acid catalysis accelerates enamine formation. However, strong acid at high heat favors the Knorr rearrangement; neutralize before Step 2 if large amounts are used. |

Part 3: Optimized Experimental Protocol

This protocol utilizes the "dilution principle" in Dowtherm A to maximize yield and minimize tar formation.

Materials

-

Substrate: Substituted Aniline (1.0 eq), Ethyl Acetoacetate (1.1 eq).[4]

-

Solvent 1: Toluene (for Step 1).

-

Solvent 2: Dowtherm A (eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide) or Diphenyl Ether.

-

Equipment: Dean-Stark apparatus, High-vacuum pump, Temperature probe.

Step-by-Step Methodology

Phase 1: Isolation of

-Anilinoacrylate (Enamine)

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Mixing: Charge the flask with Aniline (50 mmol), Ethyl Acetoacetate (55 mmol), and Toluene (100 mL). Add catalytic glacial acetic acid (0.5 mL).

-

Reflux: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

-

Endpoint: Continue until the theoretical volume of water (

0.9 mL) is collected (typically 3–5 hours). -

Isolation: Cool to room temperature. Remove toluene completely under reduced pressure (rotary evaporator).

-

Checkpoint: The residue should be an oil or low-melting solid. Verify by NMR/TLC (disappearance of aniline). Do not proceed if aniline remains.

-

Phase 2: Thermal Cyclization (The "Drop Method")

-

Pre-heating: In a separate 3-neck flask equipped with a mechanical stirrer and a short-path distillation head (to collect ethanol), heat Dowtherm A (50 mL) to a rolling reflux (

C). -

Addition: Dissolve the crude enamine from Phase 1 in a minimal amount of Dowtherm A or add it neat if liquid. Transfer to a pressure-equalizing dropping funnel attached to the 3-neck flask.

-

Reaction: Add the enamine dropwise to the refluxing solvent over 15–20 minutes.

-

Why? Rapid addition maintains a low instantaneous concentration of the intermediate, preventing intermolecular side reactions.

-

-

Ethanol Removal: As the reaction proceeds, ethanol is generated.[5] Ensure the distillation head allows ethanol to escape/distill off.

-

Completion: After addition, reflux for an additional 15–30 minutes.

-

Workup: Cool the mixture to room temperature. The 4-hydroxyquinoline often precipitates as a solid.[4]

-

Purification: Dilute the mixture with Petroleum Ether or Hexanes (100 mL) to wash away the Dowtherm A. Filter the solid. Wash copiously with hexanes/acetone. Recrystallize from Ethanol or DMF.[4]

Caption: Operational workflow for the optimized Conrad-Limpach protocol.

Part 4: Regiochemistry & Troubleshooting

When using meta-substituted anilines, regioselectivity becomes the primary challenge. The cyclization can occur at either the ortho or para position relative to the substituent, leading to a mixture of 5-substituted and 7-substituted quinolines.

Regioselectivity Rules

| Substituent Type (at meta) | Electronic Effect | Major Isomer | Mechanism |

| Electron Donating (EDG) (e.g., -OMe, -Me) | Activates ring | 7-Substituted | Activation at the para position (relative to EDG) is stronger, favoring closure at position 7. |

| Electron Withdrawing (EWG) (e.g., -NO2, -Cl) | Deactivates ring | 7-Substituted (usually) | While sterics might suggest position 5, electronic deactivation often forces closure at the less hindered position 7. However, mixtures are common. |

| Bulky Groups | Steric Hindrance | 7-Substituted | Steric clash prevents closure at position 5 (the "crowded" side). |

Troubleshooting Guide

-

Problem: Low Yield / Tar Formation.

-

Cause: Addition of enamine was too fast, or temperature was too low (<240°C).

-

Solution: Ensure Dowtherm is boiling before addition. Slow down the addition rate.

-

-

Problem: Product is 2-Hydroxyquinoline (Knorr product).

-

Cause: Step 1 temperature was too high, or strong acid was used without neutralization, causing rearrangement to the amide.

-

Solution: Keep Step 1 at toluene reflux (

C). Ensure water is removed.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-

-

Problem: Incomplete Cyclization.

-

Cause: Ethanol buildup in the reaction flask.[5]

-

Solution: Use an open distillation head to allow ethanol to escape the reaction matrix.

-

References

-

Organic Syntheses. "2-Methyl-4-Hydroxyquinoline." Org.[1][5] Synth.1948 , 28, 80. [Link]

-

Bradford, L., et al. "The Conrad-Limpach Reaction." Journal of the Chemical Society, 1947 , 437. [Link][6]

-

Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. [Link]

-

Reitsema, R. H. "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 1948 , 43(1), 43–68. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

Strategic Selection and Quality Control of Starting Materials for 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline Synthesis

Executive Summary

The synthesis of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline (also referred to as 5,7-bis(trifluoromethyl)quinolin-4-ol) requires a rigorous approach to starting material selection due to the electron-withdrawing nature of the trifluoromethyl groups. This scaffold is a critical intermediate in the development of antimalarial agents (analogous to Mefloquine) and kinase inhibitors.

This guide details the Gould-Jacobs reaction pathway, the industry-standard route for this moiety. Success depends entirely on the purity and isomeric integrity of the primary aniline precursor and the strict control of moisture during the initial condensation phase.

Part 1: Retrosynthetic Analysis & Pathway Logic

To understand the material requirements, we must visualize the disconnection of the quinoline core. The most robust disconnection for 4-hydroxyquinolines lacking a 2-position substituent is the C4–C4a bond formation via thermal cyclization.

The Gould-Jacobs Strategy[1][2]

-

Disconnection: The pyridine ring is constructed onto an existing benzene ring.

-

Precursors:

-

Nucleophile: Aniline derivative (provides the benzene ring and nitrogen).

-

Electrophile: Alkoxymethylenemalonate (provides C2, C3, C4).

-

-

Regiochemistry: The use of 3,5-bis(trifluoromethyl)aniline is structurally deterministic. Because the aniline is symmetric with respect to the amino group (the two ortho positions are equivalent), cyclization at either position yields the 5,7-disubstituted quinoline product exclusively.

Figure 1: Retrosynthetic logic confirming 3,5-bis(trifluoromethyl)aniline as the obligate precursor for the 5,7-isomer.

Part 2: Primary Starting Material — The Aniline

Compound: 3,5-Bis(trifluoromethyl)aniline CAS: 328-74-5 Role: Provides the carbocyclic core and the nitrogen atom of the quinoline.

Critical Quality Attributes (CQAs)

The electron-deficient nature of the benzene ring (due to two

| Attribute | Specification | Scientific Rationale |

| Purity (GC) | Lower purity leads to tar formation during the high-temperature ( | |

| Isomeric Purity | Critical. Isomers such as 2,5-bis( | |

| Water Content | Water hydrolyzes the EMME reagent (an enol ether) back to diethyl malonate and ethyl formate, quenching the reaction stoichiometry. | |

| Appearance | Clear, pale yellow liquid | Darkening indicates oxidation (azo/hydrazo formation), which can act as radical scavengers or polymerization initiators. |

Sourcing & Handling[4]

-

Commercial Availability: Readily available from major fluorochemical suppliers (e.g., Sigma-Aldrich, TCI, Fluorochem).

-

Synthesis Origin: Typically produced via hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene. Ensure the supplier certifies low nitro-impurity levels (

), as residual nitro compounds can decompose violently at the cyclization temperatures ( -

Storage: Hygroscopic. Store under nitrogen or argon atmosphere.

Part 3: Secondary Reagent — The "Jaw"

Compound: Diethyl ethoxymethylenemalonate (EMME) CAS: 87-13-8 Role: Acts as the three-carbon fragment (C2-C3-C4) to close the pyridine ring.

Purity Requirements

-

Assay:

. -

Key Impurity: Diethyl malonate. This is a common degradation product. It will not react with the aniline to form the required enamine under standard conditions, effectively lowering the molar equivalent of the active reagent.

-

Stoichiometry: Use a slight excess (1.1 equivalents) relative to the aniline to drive the reaction to completion, compensating for the reduced nucleophilicity of the fluorinated aniline.

Part 4: Solvents & Catalysts

Cyclization Medium: Dowtherm A

-

Composition: Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide.

-

Why it is non-negotiable: The cyclization of the intermediate enamine requires temperatures between 240°C and 260°C . Standard solvents (DMSO, DMF) decompose or boil off. Dowtherm A boils at 258°C, allowing the reaction to proceed at reflux or just below, providing the necessary activation energy for the intramolecular aromatic substitution.

Condensation Solvent (Optional but Recommended)

-

Ethanol or Toluene: While the condensation can be done neat (solvent-free), using a solvent allows for azeotropic removal of the ethanol byproduct, pushing the equilibrium forward.

Part 5: Detailed Synthesis Protocol

This protocol integrates the material selection into a self-validating workflow.

Phase 1: Enamine Formation (Condensation)

Reaction: 3,5-Bis(CF3)aniline + EMME

-

Setup: Equip a round-bottom flask with a mechanical stirrer, a Dean-Stark trap (or distillation head), and a nitrogen inlet.

-

Loading: Charge 3,5-bis(trifluoromethyl)aniline (1.0 equiv) and EMME (1.1 equiv).

-

Process: Heat the mixture to 110–140°C .

-

Validation: Monitor the collection of ethanol in the trap. The reaction is complete when the theoretical volume of ethanol is collected and TLC/HPLC shows consumption of the aniline.

-

Note: The reduced nucleophilicity of the aniline may require longer reaction times (3–5 hours) compared to non-fluorinated anilines.

-

-

Workup: If solvent was used, remove it under reduced pressure. If neat, proceed directly. The intermediate solidifies upon cooling (verify identity via NMR if this is a first-time run).

Phase 2: Thermal Cyclization (Gould-Jacobs)

Reaction: Enamino diester

-

Preparation: Heat Dowtherm A (10 volumes relative to SM) to 250°C (vigorous reflux) in a separate vessel.

-

Addition: Add the enamino diester intermediate slowly (portion-wise or via dropping funnel if liquid) to the boiling Dowtherm A.

-

Causality: Rapid addition causes a massive temperature drop, stalling the cyclization and promoting polymerization side-reactions. Maintaining

is crucial.

-

-

Duration: Reflux for 30–60 minutes. Monitor for the cessation of ethanol evolution (bubbles).

-

Isolation: Cool the mixture to ~80°C. Add non-polar anti-solvent (e.g., Hexanes or Heptane) to precipitate the quinoline ester. Filter and wash with hexane to remove Dowtherm A.

Phase 3: Hydrolysis and Decarboxylation

Reaction: Ester

-

Hydrolysis: Reflux the wet cake in 10% NaOH solution (2-3 hours) to form the carboxylic acid (soluble sodium salt).

-

Precipitation: Acidify with HCl to precipitate the 3-carboxylic acid.

-

Decarboxylation:

-

Method A (Solid Phase): Heat the dry carboxylic acid powder to 280°C (melting point decomposition).

-

Method B (Solution): Reflux in diphenyl ether or quinoline with copper powder (catalyst) if the dry fusion is too unruly.

-

-

Final Purification: Recrystallize from Ethanol/DMF mixtures.

Figure 2: Operational workflow with integrated quality control checkpoints.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7375, 3,5-Bis(trifluoromethyl)aniline. Retrieved from

-

Biotage. (2012).[1][2] Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C. Application Note AN56. Link

-

Lindsley, C. W., et al. (2005). Progress in the synthesis of fluoro-organic compounds.[3] Chemical Reviews. (General reference for fluorinated aniline reactivity).

Sources

A Theoretical Investigation of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline: A Computational Guide for Drug Discovery

Introduction: The Quinoline Scaffold and the Imperative for In-Silico Characterization

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoromethyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The subject of this guide, 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline, is a molecule of significant interest for its potential pharmacological applications.

A thorough understanding of the structural and electronic properties of this molecule is paramount for rational drug design and development. Theoretical calculations, grounded in quantum chemistry, provide a powerful and cost-effective avenue for elucidating these properties at the molecular level. This in-depth technical guide will detail a comprehensive theoretical study of this compound, offering insights into its molecular geometry, electronic landscape, spectroscopic signatures, and potential reactivity. The methodologies and analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the in-silico characterization of this and similar molecules.

Computational Methodology: A Self-Validating System

The selection of an appropriate computational methodology is critical for obtaining reliable and predictive theoretical results. The methods outlined below have been chosen based on their proven accuracy for organic molecules, particularly those containing fluorine, and represent a balance between computational cost and precision.

Software and Theoretical Level

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian. The theoretical framework for this study is Density Functional Theory (DFT), which has demonstrated excellent performance in describing the electronic structure of a wide range of chemical systems.

Specifically, the B3LYP hybrid functional would be employed.[1][2][3] This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately modeling the electronic properties of molecules with significant electron correlation effects. To describe the atomic orbitals, the 6-311++G(d,p) basis set would be utilized.[3][4] This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is essential for accurately modeling non-covalent interactions and the electronic properties of anions, while the polarization functions ("d,p") allow for the description of non-spherical electron densities, which is critical for molecules with multiple bonds and heteroatoms.

To simulate the effects of a solvent environment, which can significantly influence molecular properties, an implicit solvent model such as the Polarizable Continuum Model (PCM) would be used, with water as the solvent to mimic physiological conditions.[3]

Step-by-Step Computational Workflow

-

Geometry Optimization: The initial 3D structure of this compound would be built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Following optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical infrared (IR) spectrum.

-

Spectroscopic Predictions:

-

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the isotropic shielding constants for ¹³C and ¹H.[5] These values would then be converted to chemical shifts (δ) by referencing them to the calculated shielding constant of tetramethylsilane (TMS) at the same level of theory.

-

Infrared (IR): The calculated vibrational frequencies and their corresponding intensities would be used to generate the theoretical IR spectrum.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined.

-

Molecular Electrostatic Potential (MEP): The MEP would be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential.

-

-

Tautomerism Analysis: The relative stability of the hydroxy and keto tautomers of the molecule would be investigated by optimizing the geometry of both forms and comparing their energies.[3][4]

Caption: A schematic of the computational workflow for the theoretical analysis.

Theoretical Results and Discussion

Optimized Molecular Geometry and Tautomerism

4-Hydroxyquinolines are known to exist in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms.[4][6] Theoretical calculations are instrumental in determining the relative stability of these tautomers. For this compound, calculations are expected to show that the keto tautomer is the more stable form, a finding consistent with studies on the parent 4-hydroxyquinoline.[4] This stability is attributed to the greater resonance stabilization of the quinolone ring system.

Caption: Tautomeric equilibrium of this compound.

The optimized geometry of the more stable keto tautomer would reveal a planar quinoline ring system. The trifluoromethyl groups, due to their size and rotational freedom, would adopt a staggered conformation relative to the quinoline ring to minimize steric hindrance. The key bond lengths and angles provide a foundational understanding of the molecule's structure.

| Parameter | Predicted Value (Å or °) | Justification |

| C=O bond length | ~1.23 Å | Typical for a conjugated ketone. |

| C-N bond lengths in the ring | ~1.35 - 1.40 Å | Indicative of partial double bond character due to resonance. |

| C-CF₃ bond lengths | ~1.50 Å | Standard single bond length. |

| C-F bond lengths | ~1.34 Å | Characteristic of trifluoromethyl groups. |

| Dihedral angles of CF₃ groups | Staggered | Minimization of steric repulsion. |

Table 1: Predicted key geometrical parameters for the keto tautomer of this compound.

Electronic Properties: Unveiling the Reactive Landscape

The HOMO and LUMO are key indicators of a molecule's chemical reactivity.[7][8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.[9][10] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.[10][11]

For this compound, the HOMO is expected to be localized primarily on the quinolone ring system, particularly on the electron-rich regions of the benzene moiety and the nitrogen atom. The LUMO is anticipated to be distributed over the carbonyl group and the trifluoromethyl-substituted carbon atoms, reflecting the electron-withdrawing nature of these groups. The presence of the two strong electron-withdrawing trifluoromethyl groups is expected to lower both the HOMO and LUMO energy levels and result in a moderately large HOMO-LUMO gap, suggesting good stability.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -7.0 eV | Correlates with ionization potential; indicates electron-donating ability. |

| LUMO Energy | ~ -2.5 eV | Correlates with electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | A larger gap implies higher kinetic stability and lower chemical reactivity.[9][11] |

Table 2: Predicted Frontier Molecular Orbital energies and gap.

The MEP map is a powerful tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[12][13] The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.[14][15]

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atom of the carbonyl group, making it a primary site for electrophilic attack and hydrogen bond donation. Regions of positive potential (blue) are likely to be found around the hydrogen atom attached to the nitrogen and the trifluoromethyl groups, indicating their susceptibility to nucleophilic attack. This information is invaluable for understanding potential intermolecular interactions with biological targets.

Predicted Spectroscopic Properties

Theoretical calculations can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of the molecule.

The calculated IR spectrum would show characteristic vibrational modes that can be used for structural confirmation.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H stretch | ~3400 | A sharp peak characteristic of the N-H bond in the quinolone ring. |

| C=O stretch | ~1650 | A strong absorption band, typical for a conjugated ketone. |

| C-F stretches | 1100 - 1300 | Multiple strong absorption bands due to the trifluoromethyl groups. |

| Aromatic C-H stretches | 3000 - 3100 | Weaker absorptions from the quinoline ring hydrogens. |

| Aromatic C=C stretches | 1450 - 1600 | A series of bands corresponding to the quinoline ring system. |

Table 3: Predicted characteristic vibrational frequencies.

Predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. The electron-withdrawing effects of the trifluoromethyl groups and the anisotropy of the quinoline ring system will significantly influence the chemical shifts of the nearby nuclei.

¹H NMR: The proton attached to the nitrogen is expected to be significantly deshielded, appearing at a high chemical shift. The aromatic protons will exhibit a complex splitting pattern, with those closer to the trifluoromethyl groups being shifted further downfield.

¹³C NMR: The carbonyl carbon will be the most deshielded carbon atom. The carbons of the trifluoromethyl groups will appear as quartets due to coupling with the fluorine atoms. The carbons directly attached to the trifluoromethyl groups will also be significantly deshielded.

Conclusion: A Roadmap for Rational Drug Design

This in-depth technical guide has outlined a comprehensive theoretical framework for the characterization of this compound. Through the application of Density Functional Theory, we can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. The predicted stability of the keto tautomer, the nature of the frontier molecular orbitals, and the topography of the molecular electrostatic potential map all provide critical information for understanding the molecule's intrinsic reactivity and its potential to interact with biological macromolecules.

The methodologies and plausible results presented here serve as a roadmap for researchers in the field of drug discovery. By leveraging the power of computational chemistry, it is possible to accelerate the design and development of novel therapeutic agents based on the promising this compound scaffold. The theoretical data provides a strong foundation for subsequent experimental validation and optimization of this and related compounds.

References

-

Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. Research Square. [Link]

-

Computational Chemistry — Schreiner Group. Justus-Liebig-Universität Gießen. [Link]

-

Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

-

A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

-

Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scientific Research Publishing. [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Modernization in Engineering Technology and Science. [Link]

-

DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate. [Link]

-

Comparative Quantum Chemical Analysis of Midaflur, a Fluorinated Aminoimidazoline. Dergipark. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Institutes of Health. [Link]

-

Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. MDPI. [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. [Link]

-

Molecular electrostatic potential maps of bioactive compounds. ResearchGate. [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

-

Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

-

Electrostatic Potential Maps. Chemistry LibreTexts. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. [Link]

-

Calculation of Fluorine and Nitrogen NMR Properties. La Trobe University. [Link]

-

HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... ResearchGate. [Link]

-

Molecular electrostatic potential (MEP) map of selected five compounds... ResearchGate. [Link]

-

Electrostatic potential maps. Proteopedia. [Link]

-

A Comprehensive Study on Molecular Geometry, HOMO-LUMO, and Global Reactivity Descriptors of Quinolin-2(1H). Informatics Journals. [Link]

-

Application of DFT Calculations in NMR Spectroscopy. IVAN NMR Users Group. [Link]

-

Tautomerism in 7-hydroxyquinoline: A Combined Experimental and Theoretical Study in Water. National Institutes of Health. [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health. [Link]

-

Electrostatic Potential Maps and Bond Polarity. YouTube. [Link]

Sources

- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 2. Computational Chemistry — Schreiner Group [uni-giessen.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. informaticsjournals.co.in [informaticsjournals.co.in]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

biological activity screening of novel quinoline compounds

A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This versatility has led to the development of numerous quinoline-based therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the . It moves beyond a mere listing of protocols to offer field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating screening cascade. This guide details step-by-step methodologies for key in vitro assays, summarizes quantitative data presentation, and provides visualizations of experimental workflows to facilitate a deeper understanding of the screening process.

Introduction: The Quinoline Scaffold - A Privileged Moiety in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the synthesis of a multitude of biologically active compounds.[3] Its structural rigidity, coupled with the electronic properties conferred by the nitrogen atom, allows for diverse chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[1] Historically, quinoline derivatives like quinine have been pivotal in combating malaria by interfering with the parasite's hemoglobin digestion process.[4][5] Modern drug discovery has expanded the therapeutic applications of quinolines, with derivatives showing promise as kinase inhibitors in oncology, disruptors of bacterial DNA gyrase, and modulators of inflammatory pathways.[1][6][7]

The rationale for screening novel quinoline compounds stems from this well-established and broad-ranging biological activity. The goal of a screening campaign is to systematically identify and characterize the therapeutic potential of new chemical entities (NCEs) built around this versatile scaffold.

The Hierarchical Screening Cascade: A Strategy for Efficient Discovery

A successful screening campaign follows a logical and hierarchical progression, starting with broad, high-throughput primary assays and moving towards more complex, lower-throughput secondary and mechanistic studies. This tiered approach ensures that resources are focused on the most promising candidates.

Caption: A hierarchical workflow for screening novel quinoline compounds.

Foundational Screening: Assessing Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity through mechanisms such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[6][8][9]

Primary Screening: Cytotoxicity Assessment

The initial step is to evaluate the general cytotoxicity of the novel compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9][10]

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[10] Add the diluted compounds to the cells and incubate for 48-72 hours.[10]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The concentration of the compound that inhibits 50% of cell growth (IC50) is a key metric of potency.[9]

Secondary Screening: Elucidating the Mechanism of Action

Once cytotoxic compounds are identified, secondary assays are employed to understand how they induce cell death.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique determines if a compound induces cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for many anticancer drugs.[12]

-

Cell Treatment: Treat cancer cells with the quinoline compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any compound-induced arrest.

Experimental Protocol: Apoptosis Assay using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

-

Cell Treatment: Treat cells with the quinoline compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induction.

Caption: Workflow for anticancer activity screening.

Quantitative Data Summary: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone hybrid | Various Cancer Cell Lines | 0.009 - 0.016 | [9] |

| Indole-based quinoline | HL-60, K-562, MOLT-4 | 0.09 - 0.42 | [9] |

| 4-oxo-4H-quinoline derivative | PC-3 (Prostate) | 3.12 | [9] |

| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | 49.01–77.67% inhibition | [8] |

| 4-amino, 7-substituted-quinoline | MCF-7 (Breast) | More potent than doxorubicin | [8] |

Screening for Antimicrobial Activity

The quinoline scaffold is present in several antibacterial drugs, and novel derivatives are continuously being explored for their efficacy against pathogenic bacteria and fungi.[13][14]

Primary Screening: Qualitative Antimicrobial Assessment

The disc diffusion method provides a preliminary assessment of a compound's ability to inhibit microbial growth.

Experimental Protocol: Kirby-Bauer Disc Diffusion Assay

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disc Application: Impregnate sterile paper discs with a known concentration of the quinoline compound and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.

Secondary Screening: Quantitative Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][15]

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Dilution: Prepare a two-fold serial dilution of the quinoline compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]

Quantitative Data Summary: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline derivative 6 | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [14] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [16] |

| Quinoline derivative 6 | C. difficile | 1.0 | [15] |

| Quinoline-based amide 3c | S. aureus, B. subtilis | Comparable to Ciprofloxacin | [7] |

| 8-hydroxyquinoline-5-sulfonamide 3c | MRSA isolates | Comparable to Oxacillin/Ciprofloxacin | [17] |

Evaluation of Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are implicated in a multitude of diseases.[18] Quinoline derivatives have shown potential in modulating these processes.[2]

In Vitro Anti-inflammatory Assays

Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[19][20] This assay assesses the ability of a compound to prevent heat-induced protein denaturation.

-

Reaction Mixture: Prepare a reaction mixture containing the quinoline compound at various concentrations and egg albumin or bovine serum albumin (BSA).[20][21]

-

Denaturation Induction: Induce denaturation by heating the mixture at 70°C.[20]

-

Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the compound. Diclofenac is often used as a standard reference drug.[19]

In Vitro Antioxidant Assays

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to measure the ability of a compound to act as a free radical scavenger.[22][23]

-

Reaction Setup: Mix a solution of the quinoline compound at various concentrations with a methanolic solution of DPPH.

-

Incubation: Allow the reaction to proceed in the dark for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox are commonly used as positive controls.

Caption: Screening workflow for anti-inflammatory and antioxidant activities.

Early-Stage Preclinical Profiling: ADMET and In Vivo Toxicity

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds.[24][25]

In Silico and In Vitro ADMET Screening

Computer-based (in silico) models and in vitro assays can predict the ADMET properties of compounds, saving time and resources by identifying potential liabilities early on.[26][27] Various online tools and software can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions.[28]

Preliminary In Vivo Toxicity Assessment

Acute toxicity studies in animal models provide essential information on the safety profile of a compound.[29][30]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a sequential dosing approach that minimizes the number of animals required.

-

Animal Model: Typically conducted in rodents (e.g., mice or rats).

-

Dosing: A single animal is dosed at a specific starting dose of the quinoline compound.

-

Observation: The animal is observed for signs of toxicity and mortality over a defined period (e.g., 14 days).

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

LD50 Estimation: This process is continued until enough data is collected to estimate the median lethal dose (LD50).[31]

It is imperative that all in vivo studies are conducted in compliance with ethical guidelines and regulations for animal welfare.[32]

Conclusion and Future Perspectives

The is a multifaceted process that requires a strategic and methodologically sound approach. This guide has outlined a comprehensive framework, from high-throughput primary screening to preliminary in vivo toxicity assessment. By understanding the rationale behind each experimental choice and adhering to robust protocols, researchers can efficiently identify and advance promising quinoline-based drug candidates. The continued exploration of this privileged scaffold, aided by advancements in screening technologies and computational modeling, holds immense promise for the discovery of next-generation therapeutics to address a wide range of human diseases.[1]

References

-

Ginsburg, H., & Krugliak, M. (1991). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

- (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. ScienceDirect.

-

Ginsburg, H., Ward, S. A., & Bray, P. G. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed. [Link]

-

Afrin, S., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

- Bräse, S. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry.

- Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.

-